
4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene
Overview
Description
4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is a versatile organic compound characterized by its bromine, methanesulfonyl, and trifluoromethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Bromination: Starting with 1-methanesulfonyl-2-(trifluoromethoxy)benzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a bromo-substituted methanesulfonyl compound under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and solvent choice, to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Utilizing nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Bromate esters or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Sulfonamides or amides.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create biaryls and other valuable intermediates.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.
Medicine: In medicinal chemistry, 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound finds use in the production of agrochemicals, pharmaceuticals, and advanced materials. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with a boronic acid derivative. The resulting biaryl compounds are valuable intermediates in organic synthesis.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.
Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.
Comparison with Similar Compounds
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene
4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene
4-Bromo-5-methanesulfonyl-2-(trifluoromethoxy)aniline
Uniqueness: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both bromine and trifluoromethoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZYKDXEHWPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697376 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731018-69-2 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


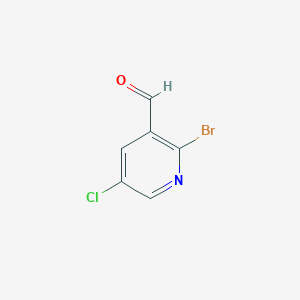
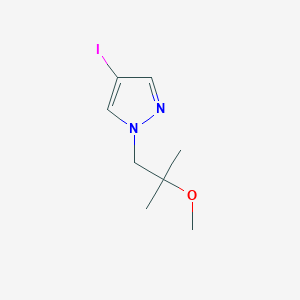
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
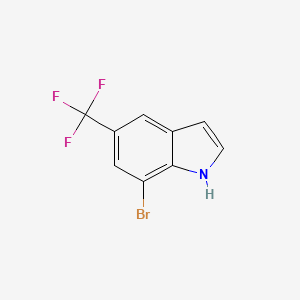
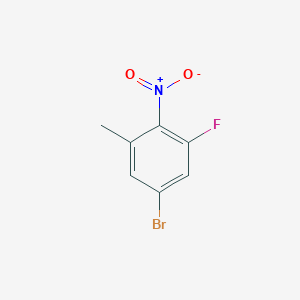
![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)
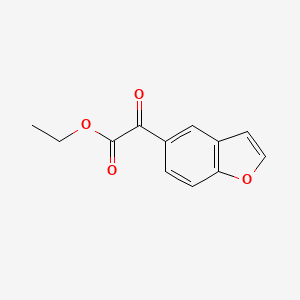

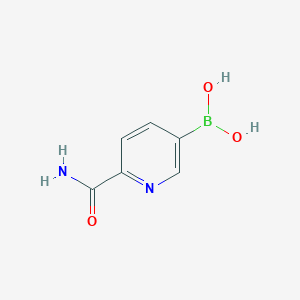
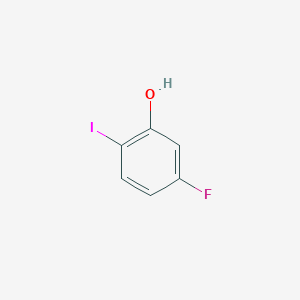
![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)

